molecular formula C10H10ClNO B2600632 4-(3-Chloropropoxy)benzonitrile CAS No. 111627-46-4

4-(3-Chloropropoxy)benzonitrile

Cat. No. B2600632
Key on ui cas rn: 111627-46-4
M. Wt: 195.65
InChI Key: FDDVVDQBDFMXNB-UHFFFAOYSA-N
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Patent
US07576120B2

Procedure details

A mixture of 0.47 g (0.004 mol) of 4-hydroxybenzonitrile, 0.63 g (0.004 mol) of 1-bromo-3-chloropropane and 1.95 g (0.006 mol) of caesium carbonate in 10 ml of acetonitrile is heated at reflux for 5 hours.
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.Br[CH2:11][CH2:12][CH2:13][Cl:14].C(=O)([O-])[O-].[Cs+].[Cs+]>C(#N)C>[Cl:14][CH2:13][CH2:12][CH2:11][O:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.47 g
Type
reactant
Smiles
OC1=CC=C(C#N)C=C1
Name
Quantity
0.63 g
Type
reactant
Smiles
BrCCCCl
Name
caesium carbonate
Quantity
1.95 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h

Outcomes

Product
Name
Type
Smiles
ClCCCOC1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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